4-Aminobenzene-1,3-disulfonic acid 4-Aminobenzene-1,3-disulfonic acid
Brand Name: Vulcanchem
CAS No.: 137-51-9
VCID: VC20821175
InChI: InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
SMILES: C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N
Molecular Formula: C6H7NO6S2
Molecular Weight: 253.3 g/mol

4-Aminobenzene-1,3-disulfonic acid

CAS No.: 137-51-9

Cat. No.: VC20821175

Molecular Formula: C6H7NO6S2

Molecular Weight: 253.3 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobenzene-1,3-disulfonic acid - 137-51-9

Specification

CAS No. 137-51-9
Molecular Formula C6H7NO6S2
Molecular Weight 253.3 g/mol
IUPAC Name 4-aminobenzene-1,3-disulfonic acid
Standard InChI InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
Standard InChI Key IMUUNYPYNWXUBO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N

Introduction

Chemical Identification and Structure

4-Aminobenzene-1,3-disulfonic acid (CAS 137-51-9) is an aromatic compound characterized by its distinctive molecular structure. It has a molecular formula of C6H7NO6S2 and a molecular weight of 253.25 g/mol. The compound features an amino group (-NH2) at the 4-position and two sulfonic acid (-SO3H) groups at the 1- and 3-positions on the benzene ring, creating a highly functionalized aromatic system. This structural arrangement contributes to its specific chemical behavior and applications in organic synthesis. The compound is also known by several synonyms, including 4-amino-1,3-benzenedisulfonic acid, 4-amino-m-benzenedisulfonic acid, and 4-azanylbenzene-1,3-disulfonic acid, reflecting the different naming conventions used in chemical literature .

Physical and Chemical Properties

The physical and chemical properties of 4-Aminobenzene-1,3-disulfonic acid are summarized in Table 1, providing essential data for researchers working with this compound.

PropertyValue
Molecular FormulaC6H7NO6S2
Molecular Weight253.25 g/mol
Physical FormSolid
ColorWhite to Grey
Melting Point>259°C (dec.)
Boiling Point497.45°C at 101,325 Pa
Density1.844±0.06 g/cm³ (Predicted)
Water Solubility4.3 g/L at 21°C
Other SolubilitySlightly soluble in aqueous acid, DMSO, and methanol
pKa-0.93±0.48 (Predicted)
Log P-0.959 at 21°C
StabilityHygroscopic
FlammabilityNon-flammable

Table 1: Physical and Chemical Properties of 4-Aminobenzene-1,3-disulfonic acid

The compound's high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between the amino and sulfonic acid groups. Its hygroscopic nature necessitates careful storage in sealed containers to prevent moisture absorption. The relatively low water solubility (4.3 g/L) reflects the balance between the hydrophilic sulfonic acid groups and the less water-soluble aromatic ring structure .

Synthesis and Production Methods

Laboratory Synthesis

4-Aminobenzene-1,3-disulfonic acid is primarily synthesized through the sulfonation of 4-aminobenzenesulfonic acid (sulfanilic acid). This process involves carefully controlled reaction conditions to achieve the desired regioselectivity in introducing the second sulfonic acid group. The synthesis typically proceeds through a direct sulfonation reaction using strong sulfonating agents such as oleum (fuming sulfuric acid) .

The reaction is generally conducted in two temperature stages: initial reaction at approximately 20°C followed by heating to 130°C for 4-6.5 hours. This temperature profile ensures proper control of the sulfonation process and optimal yield of the desired product. The sulfonation mixture is then carefully processed through several purification steps to obtain the pure 4-Aminobenzene-1,3-disulfonic acid .

Industrial Production

Industrial production of 4-Aminobenzene-1,3-disulfonic acid follows a scalable process that maintains the core chemistry while adapting to larger quantities. The detailed industrial production method involves:

  • Sulfonation of 4-aminobenzenesulfonic acid with oleum at 20°C and 130°C (4-6.5 hours)

  • Draining the sulfonation mixture into water under pressure

  • Adding lime at 70-75°C

  • Separating the resulting gypsum

  • Precipitating calcium ions with soda

  • Removing the calcium carbonate formed

  • Concentrating the sodium salt solution by evaporation

This process typically achieves a yield of 90-91%, making it an efficient method for large-scale production .

Analytical Characterization

Chromatographic Analysis

Formation and Occurrence in Synthetic Reactions

4-Aminobenzene-1,3-disulfonic acid is frequently observed as a product or intermediate in sulfonation reactions of aniline and related compounds. In studies of ohmic heating-assisted regioselective sulfonation of aniline for the synthesis of sulfanilic acid, 4-Aminobenzene-1,3-disulfonic acid was identified as one of the products formed during the reaction process .

Chromatographic analyses of reaction mixtures from various experimental conditions show that the formation of 4-Aminobenzene-1,3-disulfonic acid is dependent on factors such as temperature, reaction time, and the ratio of reactants. For instance, in experiments examining the sulfonation of aniline, the relative amount of 4-Aminobenzene-1,3-disulfonic acid formed increased with longer reaction times and higher temperatures in certain conditions .

In experiment 10, which involved specific reaction conditions optimized for sulfanilic acid production, the resulting mixture contained 4-Aminobenzene-1,3-disulfonic acid (labeled as compound 5) with a relative area of 6.4% in the chromatogram, alongside sulfanilic acid (92.3%) and aniline (1.3%) .

Applications in Chemical Synthesis

The unique structure of 4-Aminobenzene-1,3-disulfonic acid, featuring an amino group and two sulfonic acid groups, makes it valuable in various synthetic applications. Its primary applications include:

Dye Synthesis

4-Aminobenzene-1,3-disulfonic acid serves as an important intermediate in the synthesis of various dyes, particularly azo dyes. The amino group can undergo diazotization followed by coupling reactions to form azo compounds, while the sulfonic acid groups enhance water solubility and facilitate binding to specific substrates. This combination of properties makes the compound particularly useful in the production of water-soluble dyes for textile applications .

Pharmaceutical Intermediates

In pharmaceutical synthesis, 4-Aminobenzene-1,3-disulfonic acid can serve as a building block for more complex molecules. The amino group provides a reactive site for further functionalization, while the sulfonic acid groups can contribute to water solubility and biological activity profiles of the final compounds .

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